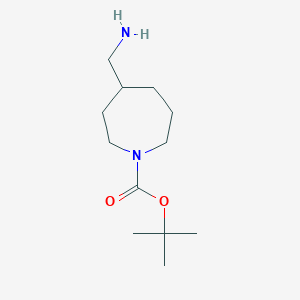

Tert-butyl 4-(aminomethyl)azepane-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(aminomethyl)azepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-4-5-10(9-13)6-8-14/h10H,4-9,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBXNJDUXLOZOIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Structural Elucidation of Tert-butyl 4-(aminomethyl)azepane-1-carboxylate

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of tert-butyl 4-(aminomethyl)azepane-1-carboxylate, a key building block in contemporary drug discovery. Designed for researchers, chemists, and quality control professionals, this document moves beyond procedural lists to explain the causal reasoning behind the analytical strategy. We detail an integrated workflow encompassing Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each protocol is presented as a self-validating system, ensuring scientific integrity and reproducibility. By grounding our analysis in fundamental principles and authoritative references, this guide serves as both a practical manual and an educational resource for confirming the identity, purity, and detailed covalent structure of this and similar complex aliphatic heterocycles.

Introduction: The Analytical Challenge

This compound (Molecular Formula: C₁₂H₂₄N₂O₂) is a bifunctional molecule featuring a seven-membered azepane ring, a primary amine, and a sterically bulky tert-butyloxycarbonyl (Boc) protecting group. Its molecular weight is 228.33 g/mol .[1] The non-aromatic, flexible nature of the azepane ring and the presence of multiple nitrogen and hydrogen atoms necessitate a rigorous, multi-faceted analytical approach to prevent ambiguity.

The core challenge lies in unequivocally confirming:

-

Molecular Identity: Verifying the elemental composition and molecular weight.

-

Functional Group Presence: Confirming the carbamate (Boc-group) and the primary amine (-NH₂).

-

Structural Connectivity: Precisely mapping the attachment of the aminomethyl group to the C4 position of the azepane ring and the Boc group to the ring nitrogen.

This guide presents a logical workflow designed to systematically deconstruct and verify the molecule's structure with a high degree of confidence.

The Elucidation Workflow: A Strategic Overview

Caption: A logical workflow for structure elucidation.

Foundational Analysis: Mass and Functionality

Mass Spectrometry (MS): The First Checkpoint

Expertise & Causality: The primary goal of MS is to confirm the molecular weight and, by extension, the elemental formula. For a molecule with a Boc group, which can be thermally labile, a soft ionization technique is critical. Electrospray Ionization (ESI) is the method of choice as it minimizes in-source fragmentation, allowing for the clear observation of the protonated molecular ion, [M+H]⁺.[2][3]

Expected Result: The theoretical exact mass of C₁₂H₂₄N₂O₂ is 228.1838 Da. Using positive-ion ESI-MS, we expect to observe a prominent peak at m/z 229.1911, corresponding to the [M+H]⁺ adduct.

| Ion Species | Formula | Theoretical m/z | Observed m/z |

| Protonated Molecule | [C₁₂H₂₅N₂O₂]⁺ | 229.1911 | e.g., 229.1915 |

| Sodium Adduct | [C₁₂H₂₄N₂O₂Na]⁺ | 251.1730 | e.g., 251.1733 |

Protocol: High-Resolution ESI-MS

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile. Dilute 1:100 in 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures efficient protonation.

-

Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer for high-resolution mass accuracy.

-

Acquisition Mode: Positive ion ESI.

-

Analysis: Calibrate the instrument immediately prior to analysis. Verify that the measured m/z of the primary ion is within 5 ppm of the theoretical value for [C₁₂H₂₅N₂O₂]⁺.

FTIR Spectroscopy: Identifying Key Bonds

Expertise & Causality: FTIR provides rapid confirmation of essential functional groups by identifying their characteristic vibrational frequencies. For this molecule, we are looking for definitive evidence of the N-H bonds in the primary amine and the C=O bond of the carbamate.[4]

Expected Absorptions:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale & Interpretation |

| Primary Amine | N-H Stretch | 3400-3300 (two bands) | Asymmetric and symmetric stretches confirm the -NH₂ group.[4][5] |

| Primary Amine | N-H Bend (Scissoring) | 1650-1580 | A key diagnostic for a primary amine.[4] |

| Carbamate | C=O Stretch | ~1680-1690 | The carbonyl stretch is a strong, sharp signal. Its position confirms the carbamate environment.[6] |

| Aliphatic C-H | C-H Stretch | 3000-2850 | Confirms the presence of the saturated azepane ring and alkyl groups. |

| tert-Butyl | C-H Bending | ~1365 | A characteristic bend for the t-butyl group. |

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid or oil sample directly onto the ATR crystal.

-

Background Collection: Run a background scan of the clean, empty crystal.

-

Sample Collection: Acquire the sample spectrum, typically co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-600 cm⁻¹.

-

Analysis: Identify and label the key vibrational bands corresponding to the expected functional groups. The presence of all expected bands provides strong, corroborating evidence for the proposed structure.

Core Structural Mapping: Nuclear Magnetic Resonance (NMR)

NMR is the cornerstone of structure elucidation, providing detailed information about the chemical environment, count, and connectivity of every hydrogen and carbon atom.[7][8]

Sample Preparation Protocol (General for NMR)

-

Solvent Choice: Dissolve ~10-15 mg of the compound in ~0.6 mL of Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD). CDCl₃ is often preferred for initial analysis.

-

Internal Standard: Add a small drop of Tetramethylsilane (TMS) as a reference (δ 0.00 ppm), if not already present in the solvent.

-

Instrumentation: Use a spectrometer with a field strength of at least 400 MHz for adequate signal dispersion.

¹H NMR: The Proton Framework

Expertise & Causality: ¹H NMR provides the first detailed map of the molecule. We can predict the approximate chemical shifts and multiplicities based on the electronic environment of each proton. The bulky t-butyl group will appear as a sharp, intense singlet, serving as an internal reference point. The azepane ring protons will be complex and overlapping due to their conformational flexibility and spin-spin coupling.[9][10]

Predicted ¹H NMR Assignments:

| Proton Label | Description | Expected δ (ppm) | Multiplicity | Integration |

| a | t-Butyl (Boc) | ~1.45 | Singlet (s) | 9H |

| b | -CH ₂-NH₂ | ~2.7-2.9 | Doublet (d) | 2H |

| c | Azepane Protons (α to N) | ~3.2-3.5 | Multiplet (m) | 4H |

| d | Azepane Protons (other) | ~1.5-1.9 | Multiplet (m) | 6H |

| e | CH at C4 | ~1.8-2.0 | Multiplet (m) | 1H |

| f | -NH ₂ | ~1.2-2.0 (variable) | Broad Singlet (br s) | 2H |

¹³C NMR: The Carbon Skeleton

Expertise & Causality: ¹³C NMR confirms the number of unique carbon environments. The carbamate carbonyl carbon is highly deshielded and provides a key diagnostic signal.

Predicted ¹³C NMR Assignments:

| Carbon Label | Description | Expected δ (ppm) |

| 1 | Carbamate C =O | ~156 |

| 2 | C (CH₃)₃ (Boc) | ~80 |

| 3 | C(C H₃)₃ (Boc) | ~28.5 |

| 4 | -C H₂-NH₂ | ~45-50 |

| 5 | Azepane Carbons (α to N) | ~48-52 |

| 6 | Azepane Carbons (other) | ~25-35 |

| 7 | C H at C4 | ~35-40 |

2D NMR: Establishing Definitive Connectivity

Expertise & Causality: While 1D NMR provides a list of parts, 2D NMR shows how they are assembled.[11][12] For a molecule with extensive aliphatic regions like this one, 2D NMR is not optional; it is essential for unambiguous assignment.

Key 2D Experiments:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds). This is used to "walk" along the carbon chains, connecting adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to. This definitively links the proton and carbon skeletons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton signals with carbon atoms that are 2 or 3 bonds away. This is the most powerful experiment for piecing together molecular fragments. It can show, for example, a correlation from the t-butyl protons to the quaternary and carbonyl carbons of the Boc group, and from the -CH₂-NH₂ protons to the C4 carbon of the azepane ring.

Caption: Visualizing key 2D NMR correlations.

Integrated NMR Analysis Protocol:

-

Acquire 1D Spectra: Run standard ¹H and ¹³C{¹H} experiments.

-

Acquire 2D Spectra: Run gCOSY, gHSQC, and gHMBC experiments.

-

HSQC Analysis: Use the HSQC spectrum to link every proton signal (except the exchangeable -NH₂) to its corresponding carbon signal.

-

COSY Analysis: Starting from the least ambiguous signals, use the COSY cross-peaks to trace the proton-proton coupling networks within the azepane ring and the aminomethyl side chain.

-

HMBC Analysis: Use the HMBC correlations to connect the fragments. Look for key long-range correlations:

-

From the t-butyl protons (a ) to the Boc carbonyl (1 ) and quaternary (2 ) carbons.

-

From the protons alpha to the ring nitrogen (c ) to the Boc carbonyl carbon (1 ).

-

From the aminomethyl protons (b ) to the C4 carbon (7 ).

-

-

Final Assignment: Synthesize all data to create a complete, unambiguous assignment table for all ¹H and ¹³C signals, confirming the C4 substitution pattern.

Conclusion: Synthesizing the Data for Definitive Confirmation

The structural elucidation of this compound is achieved not by a single measurement, but by the convergence of evidence from orthogonal analytical techniques.

-

Mass Spectrometry confirms the correct molecular formula, C₁₂H₂₄N₂O₂.

-

FTIR Spectroscopy provides unmistakable evidence for the required N-H and C=O functional groups.

-

1D and 2D NMR Spectroscopy work in concert to build a definitive map of the molecule's covalent framework, confirming the 4-substituted azepane ring and the precise placement of both the aminomethyl side chain and the N-Boc protecting group.

This rigorous, evidence-based workflow ensures the highest level of scientific integrity and provides a trusted blueprint for the structural validation of complex synthetic intermediates in any research or development setting.

References

-

Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

PubChem Compound Summary for CID 18946151, tert-Butyl 4-aminoazepane-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. Available at: [Link]

-

Wolf, C. E., et al. (2014). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology. Available at: [Link]

-

Spectroscopy of Amines (2024). Chemistry LibreTexts. Available at: [Link]

-

Paquette, L. A. (Ed.). (1996). Azepines. In Comprehensive Organic Functional Group Transformations (Vol. 2, pp. 985-1030). Pergamon. Available at: [Link]

-

IR Spectroscopy Tutorial: Amines. University of Calgary. Available at: [Link]

-

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. Available at: [Link]

-

ETH Zurich, NMR Service. Structure Elucidation by NMR. Available at: [Link]

-

Shrestha, B., et al. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative. Journal of Nepal Chemical Society. Available at: [Link]

-

Capot Chemical (2025). MSDS of this compound. Available at: [Link]

Sources

- 1. achmem.com [achmem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. m.youtube.com [m.youtube.com]

- 12. omicsonline.org [omicsonline.org]

Technical Guide: tert-Butyl 4-(aminomethyl)azepane-1-carboxylate (CAS 1369353-14-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-(aminomethyl)azepane-1-carboxylate, identified by CAS number 1369353-14-9, is a versatile bifunctional molecule increasingly utilized as a key building block in contemporary organic synthesis. Its structure, featuring a protected secondary amine within an azepane ring and a reactive primary aminomethyl group, makes it a valuable intermediate in the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, offering insights for researchers engaged in drug discovery and development.

Chemical Identity and Structure

The fundamental characteristics of this compound are summarized below, providing a clear identification of this compound.

| Property | Value | Source(s) |

| CAS Number | 1369353-14-9 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [1] |

| Molecular Weight | 228.34 g/mol | [1] |

| SMILES | CC(C)(C)OC(=O)N1CCCC(CN)CC1 | [1] |

The structure incorporates a seven-membered azepane ring, which offers a flexible and three-dimensional scaffold. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the ring's secondary amine, preventing its participation in reactions while allowing for selective manipulation of the primary amine. This protecting group can be readily removed under acidic conditions.

Caption: Chemical structure of this compound.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively reported in the public domain, which is common for specialized chemical building blocks. The following table summarizes the available information.

| Property | Value | Source(s) |

| Appearance | Liquid | [2] |

| Purity | Typically >95% | [1] |

| Storage Temperature | 2-8°C, sealed in dry, dark place | [2] |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

| Solubility | Not available | [2] |

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for CAS 1369353-14-9 are proprietary, the synthesis can be logically inferred from established organic chemistry principles and related literature. A plausible synthetic route starts from tert-butyl 4-oxoazepane-1-carboxylate.

Synthetic Workflow Overview

Caption: Plausible synthetic pathway for this compound.

A common method to introduce an aminomethyl group from a ketone is through reductive amination. This can be a one-pot process or a stepwise procedure.

Exemplary Laboratory-Scale Synthesis Protocol

-

Oxime Formation: tert-Butyl 4-oxoazepane-1-carboxylate is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or sodium acetate) in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature until the formation of the oxime intermediate is complete, as monitored by thin-layer chromatography (TLC).

-

Reduction of the Oxime: The isolated oxime is then dissolved in a solvent such as tetrahydrofuran (THF) or ethanol. A reducing agent, for instance, lithium aluminum hydride (LiAlH₄) in THF or catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium on carbon), is used to reduce the oxime to the primary amine.

-

Work-up and Purification: Following the reduction, the reaction is carefully quenched, and the product is extracted into an organic solvent. The crude product is then purified using column chromatography to yield the final this compound.

Applications in Organic Synthesis and Medicinal Chemistry

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly those with potential therapeutic applications. The Boc-protected azepane moiety provides a lipophilic and conformationally flexible scaffold, while the primary amine serves as a handle for further functionalization.

Key Synthetic Transformations:

-

Amide Bond Formation: The primary amine can readily undergo acylation with carboxylic acids, acid chlorides, or activated esters to form amide bonds. This is a cornerstone reaction in the synthesis of many biologically active compounds.

-

Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary amines.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides.

-

Deprotection and Further Functionalization: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the secondary amine of the azepane ring. This allows for subsequent reactions at this position, such as N-alkylation or N-arylation, enabling the creation of diverse molecular libraries.

A related compound, (S)-tert-Butyl 4-aminoazepane-1-carboxylate, is noted for its use in the preparation of nicotinamides that act as selective SST5 antagonists, highlighting the relevance of the azepane scaffold in drug discovery.[3]

Safety and Handling

Comprehensive toxicological data for this compound is not publicly available.[2] Therefore, it should be handled with the standard precautions for laboratory chemicals of unknown toxicity.

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling this compound.

-

Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from incompatible materials such as strong oxidizing agents and acids.[2]

-

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. In all cases of exposure, seek medical attention.

-

Conclusion

This compound is a valuable synthetic intermediate characterized by its Boc-protected azepane scaffold and a reactive primary amine. While detailed physicochemical and toxicological data are limited, its utility in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry, is evident. Researchers and drug development professionals can leverage this building block to construct novel compounds with diverse functionalities and potential therapeutic activities. As with any specialized chemical, proper handling and safety precautions are paramount.

References

-

Pharmaffiliates. (S)-tert-Butyl 4-Aminoazepane-1-carboxylate | CAS No : 878630-84-3. Available at: [Link]

-

PubChem. tert-Butyl 4-aminoazepane-1-carboxylate. Available at: [Link]

Sources

The Azepane Scaffold: A Technical Guide to the Physical Properties of Boc-4-(aminomethyl)azepane for Drug Development Professionals

Introduction: The Emergence of the Azepane Moiety in Medicinal Chemistry

In the landscape of contemporary drug discovery, the exploration of novel chemical space is paramount for identifying next-generation therapeutics. Saturated heterocycles are foundational building blocks in medicinal chemistry, and among them, the seven-membered azepane ring has garnered increasing interest. Its inherent three-dimensional structure offers a distinct advantage in navigating complex biological targets, often leading to improved potency and pharmacokinetic profiles. This guide focuses on a key derivative, tert-butyl 4-(aminomethyl)azepane-1-carboxylate, commonly referred to as Boc-4-(aminomethyl)azepane. The strategic incorporation of the tert-butyloxycarbonyl (Boc) protecting group on the azepane nitrogen renders this molecule a versatile intermediate for the synthesis of more complex pharmaceutical agents. Understanding the fundamental physical properties of this compound is critical for its effective utilization in synthetic workflows and for ensuring the quality and reproducibility of downstream applications.

This technical guide provides a comprehensive overview of the core physical properties of Boc-4-(aminomethyl)azepane, supported by comparative data from its closely related piperidine analog. Furthermore, it outlines detailed, field-proven experimental protocols for the characterization of this and similar Boc-protected amines, emphasizing the scientific rationale behind the chosen methodologies.

Core Physical and Chemical Properties

The introduction of the Boc group significantly influences the physicochemical characteristics of the parent aminomethyl-azepane, primarily by increasing its lipophilicity and molecular weight. While extensive experimental data for Boc-4-(aminomethyl)azepane is not widely published, we can compile its known attributes and draw valuable comparisons with the well-characterized six-membered ring analogue, Boc-4-(aminomethyl)piperidine.

Table 1: Comparative Physical Properties of Boc-4-(aminomethyl)azepane and Analogs

| Property | Boc-4-(aminomethyl)azepane | Boc-4-(aminomethyl)piperidine |

| IUPAC Name | This compound[1] | tert-butyl 4-(aminomethyl)piperidine-1-carboxylate[2] |

| CAS Number | 1408074-78-1, 1369353-14-9[1][3] | 144222-22-0[2] |

| Molecular Formula | C12H24N2O2[1][4] | C11H22N2O2[2] |

| Molecular Weight | 228.33 g/mol [4] | 214.30 g/mol |

| Appearance | Not available | White powder or Liquid/Low Melting Solid[5][6] |

| Melting Point | Not available[7] | 237-238 °C (lit.)[2][6][8] |

| Boiling Point | Not available[7] | 237-238 °C (lit.)[2][6][8] |

| Density | Not available | 1.013 g/mL at 25 °C (lit.)[2][6] |

| Solubility | Not available | Soluble in chloroform and methanol.[2][6][8] |

| Storage | Inert atmosphere, Room Temperature[4] | Keep in dark place, Sealed in dry, Room Temperature[6] |

Note: The physical properties for Boc-4-(aminomethyl)azepane are not extensively documented in publicly available literature. The data for Boc-4-(aminomethyl)piperidine is provided for comparative purposes.

Structural Elucidation and Purity Assessment: Experimental Protocols

The verification of structure and the determination of purity are non-negotiable steps in the drug development pipeline. The following protocols are designed to provide a robust framework for the characterization of Boc-4-(aminomethyl)azepane and similar Boc-protected amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

¹H NMR spectroscopy is the most definitive method for confirming the successful installation of the Boc group and for verifying the overall structure of the molecule.

Protocol 1: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the purified Boc-4-(aminomethyl)azepane and dissolve it in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a clean NMR tube.[9] Ensure complete dissolution.

-

Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.

-

Data Processing and Analysis: Process the raw data by applying a Fourier transform, phasing the spectrum, and applying baseline correction. Calibrate the chemical shift axis using the residual solvent peak (e.g., 7.26 ppm for CDCl₃).[9]

-

Spectral Interpretation:

-

Boc Group: The most characteristic signal for a successful Boc protection is a sharp singlet integrating to nine protons in the upfield region, typically between 1.4-1.5 ppm.[9]

-

Azepane Ring Protons: The protons on the azepane ring will appear as a series of complex multiplets, typically in the range of 1.5-3.5 ppm.

-

Aminomethyl Protons: The two protons of the -CH₂-NH₂ group are expected to appear as a doublet, likely in the range of 2.6-2.8 ppm.

-

NH₂ Protons: The two protons of the primary amine will typically appear as a broad singlet. The chemical shift of this peak can be variable and is dependent on concentration and solvent.

-

Sources

- 1. 1-Boc-azepane-4-methylamine 97% | CAS: 1369353-14-9 | AChemBlock [achemblock.com]

- 2. chembk.com [chembk.com]

- 3. 1408074-78-1 CAS Manufactory [m.chemicalbook.com]

- 4. achmem.com [achmem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 1-Boc-4-(aminomethyl)piperidine CAS#: 144222-22-0 [m.chemicalbook.com]

- 7. capotchem.com [capotchem.com]

- 8. 1-Boc-4-(aminomethyl)piperidine | 144222-22-0 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

The Azepane Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Introduction: Beyond the Six-Membered Ring

In the landscape of medicinal chemistry, saturated nitrogen-containing heterocycles are fundamental building blocks for the design of novel therapeutics. While five- and six-membered rings like pyrrolidine and piperidine are widespread in drug discovery libraries, the seven-membered azepane scaffold has emerged as a "privileged structure" offering a unique combination of three-dimensionality and conformational flexibility.[1][2][3] This guide provides an in-depth exploration of the azepane core, from its fundamental conformational properties and synthesis to its diverse applications in targeting a range of diseases. We will delve into the causality behind its selection in drug design, provide actionable experimental protocols, and present a forward-looking perspective on its therapeutic potential.

The Strategic Advantage of the Azepane Core: Conformational Dynamics and Physicochemical Properties

The seven-membered azepane ring is considerably more flexible than its smaller ring counterparts.[4] Unlike the well-defined chair conformation of cyclohexane, the azepane ring can exist in multiple low-energy conformations, primarily belonging to the chair and boat-twist-boat families.[4][5] This conformational dynamism is not a liability but a strategic advantage in drug design. It allows a molecule to adapt its shape to bind optimally with a biological target, potentially leading to enhanced potency and selectivity.

The inherent three-dimensionality of the azepane scaffold provides a globular shape with multiple vectors for the spatial exploration of a target's binding pocket.[2] This contrasts with the often-flat nature of aromatic systems and allows for the fine-tuning of physicochemical properties such as solubility and lipophilicity, which are critical for favorable pharmacokinetics.

Conformational Analysis: A Prerequisite for Rational Design

A thorough understanding of the conformational landscape of a substituted azepane is crucial for structure-based drug design. The preferred conformation can have a profound effect on a molecule's biological activity.[6] Key techniques for this analysis include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Variable temperature 1H NMR studies can reveal the presence of different conformational equilibria.[6]

-

Computational Modeling: High-level electronic structure calculations are used to determine the relative energies of different conformations, with the twist-chair conformation often being the most stable.[5]

-

X-ray Crystallography: While crystal lattice packing forces can influence the observed geometry, a crystal structure provides valuable information about low-energy conformations.[6]

Interestingly, strategic substitution on the azepane ring can be used to bias its conformation. For instance, the diastereoselective installation of a single fluorine atom can lock the ring into one major conformation, a technique that can be leveraged to pre-organize a ligand for optimal target binding.[6][7]

Key Synthetic Strategies for Accessing the Azepane Core

The synthesis of functionalized azepanes presents a unique challenge that has been met with a variety of innovative synthetic strategies. The choice of a particular synthetic route is often dictated by the desired substitution pattern and stereochemistry.

Ring-Closing Metathesis (RCM)

RCM is a powerful method for constructing the unsaturated azepine ring from a diene precursor, which can then be reduced to the saturated azepane scaffold.[8] This approach is valued for its functional group tolerance.

Experimental Protocol: Synthesis of a Substituted Tetrahydro-1H-azepine via RCM [8]

Objective: To construct a seven-membered unsaturated nitrogen heterocycle using Ring-Closing Metathesis.

Materials:

-

Diene precursor (e.g., N-allyl-N-(but-3-en-1-yl)benzenesulfonamide)

-

Grubbs' or Hoveyda-Grubbs catalyst (e.g., Grubbs' Catalyst 2nd Generation)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the diene precursor in the anhydrous solvent under an inert atmosphere.

-

Add the ruthenium-based catalyst (typically 1-5 mol%).

-

Heat the reaction mixture (e.g., to reflux) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and concentrate it under reduced pressure.

-

Purify the resulting crude product (the tetrahydro-1H-azepine) by column chromatography on silica gel.

Ring Expansion Reactions

Ring expansion of smaller, more readily available cyclic precursors is another efficient strategy. Common methods include:

-

Beckmann Rearrangement: This classic reaction transforms a six-membered cyclic ketone (a cyclohexanone derivative) into a seven-membered lactam, which can be further modified.[2]

-

Palladium-Catalyzed Ring Expansion: 2-Alkenylpiperidines can be stereoselectively converted to azepane derivatives with high enantioretention.[9]

Logical Workflow for Palladium-Catalyzed Ring Expansion

Caption: A generalized workflow for the synthesis of azepanes via palladium-catalyzed ring expansion of piperidines.

Dearomative Ring Expansion of Nitroarenes

A more recent and highly innovative approach involves the photochemical dearomative ring expansion of nitroarenes.[2] This method uses blue light to convert a nitro group into a singlet nitrene, which transforms the six-membered benzene ring into a seven-membered 3H-azepine. A subsequent hydrogenation step yields the polysubstituted azepane.[2] This strategy is particularly powerful as it allows the substitution pattern of the starting nitroarene to be directly translated to the azepane product.[2]

Therapeutic Applications of the Azepane Scaffold

The unique structural and conformational properties of the azepane ring have led to its incorporation into a wide range of therapeutic agents.[10][11] More than 20 azepane-containing drugs have been approved by the FDA for various indications.[11]

| Drug Name | Therapeutic Area | Mechanism of Action (if known) |

| Mecillinam | Antibiotic | Penicillin Binding Protein 2 (PBP2) Inhibitor |

| Cetiedil | Vasodilator | Calcium Channel Blocker |

| Tolazamide | Antidiabetic | Sulfonylurea; stimulates insulin secretion |

| Bazedoxifene | Osteoporosis | Selective Estrogen Receptor Modulator (SERM) |

| Setastine | Antihistamine | Histamine H1 Receptor Antagonist |

This table presents a selection of FDA-approved drugs containing the azepane scaffold.[12]

Azepanes in Oncology: Targeting Kinases and DNA Repair

The azepane scaffold has proven to be particularly valuable in the development of anticancer agents.[13]

-

Protein Kinase B (PKB/Akt) Inhibitors: PKB is a key node in the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[14][15] Azepane derivatives, developed from the natural product (-)-balanol, have been optimized to be potent and plasma-stable inhibitors of PKBα.[16][17] Structure-based design, guided by co-crystal structures with the related kinase PKA, was instrumental in replacing a metabolically labile ester linkage with a stable amide isostere, resulting in a highly active compound with an IC50 of 4 nM against PKBα.[15][16][17]

Hypothesized Inhibition of the PI3K/Akt Pathway

Caption: Azepane-based inhibitors can block the PI3K/Akt signaling cascade, a key pathway in cancer cell survival.[14]

-

Poly (ADP-ribose) polymerase (PARP) Inhibitors: PARP enzymes are critical for DNA single-strand break repair.[18] In cancers with BRCA1/2 mutations, PARP inhibition leads to cell death via synthetic lethality. The azepine-dione core has been identified as a promising scaffold for novel PARP-1 inhibitors, with the dione functionality mimicking the nicotinamide moiety of the natural NAD+ cofactor.[18]

Azepanes in Neurodegenerative Diseases

The ability of azepane-containing molecules to cross the blood-brain barrier has made them attractive candidates for treating central nervous system (CNS) disorders.[10]

-

Gamma-Secretase Inhibitors: Gamma-secretase is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease.[3][19] Substituted 2-oxo-azepane derivatives have been developed as potent, orally active gamma-secretase inhibitors.[19]

-

Monoamine Transporter Inhibitors: A chiral bicyclic N-benzylated azepane has been identified as a potent inhibitor of norepinephrine (NET) and dopamine (DAT) transporters, with potential applications in neuropsychiatric disorders.[20]

Case Study: Structure-Based Optimization of Azepane-Based PKB Inhibitors

The development of azepane-based PKB inhibitors provides an excellent example of rational, structure-based drug design.[16][17]

-

Initial Lead: A derivative of the natural product (-)-balanol containing an ester moiety was found to be a potent PKBα inhibitor (IC50 = 5 nM).[16][17]

-

Problem Identification: This lead compound was found to be unstable in plasma, making it unsuitable as a drug candidate.[16][17]

-

Structure-Based Design: Using the co-crystal structure of the lead compound bound to the active site of the related kinase PKA, researchers designed a series of isosteres to replace the unstable ester linkage.[17]

-

Optimized Compound: An amide isostere was synthesized and found to be both highly potent (IC50 = 4 nM for PKBα) and stable in mouse plasma.[16][17] This compound served as a new lead for further optimization.[17]

Quantitative Data for Azepane-Based PKB Inhibitors [15][16][17]

| Compound | Linker | PKBα IC50 (nM) | PKA IC50 (nM) | Plasma Stability |

| Lead Compound (1) | Ester | 5 | Not Reported | Unstable |

| Optimized Compound (4) | Amide | 4 | 3 | Stable |

Protocol: In Vitro Protein Kinase B (PKB/Akt) Inhibition Assay [14]

Objective: To determine the in vitro inhibitory activity of an azepane derivative against PKBα.

Materials:

-

Recombinant human PKBα enzyme

-

Peptide substrate (e.g., "Crosstide")

-

[γ-³²P]ATP

-

Test compound (azepane derivative) dissolved in DMSO

-

Assay buffer (containing MgCl₂, DTT, etc.)

-

Phosphocellulose paper

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a reaction well, combine the assay buffer, PKBα enzyme, and the peptide substrate.

-

Add the test compound at various concentrations (include a vehicle control with DMSO only).

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by spotting a portion of the mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper multiple times in phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity (³²P) on the peptide substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Future Outlook

The azepane scaffold continues to be a fertile ground for drug discovery.[11][21] Its conformational flexibility and three-dimensional character provide access to areas of chemical space that are underexplored by more traditional flat, aromatic structures.[2] Future research will likely focus on:

-

Novel Synthetic Methodologies: The development of new, efficient, and stereoselective methods for the synthesis of complex and diverse azepane derivatives will remain a priority.[21]

-

Exploring New Biological Targets: The application of the azepane scaffold will undoubtedly expand to new and challenging biological targets.

-

Bioisosteric Replacement: The use of the azepane ring as a bioisosteric replacement for other cyclic systems, such as piperidine, to improve pharmacokinetic or pharmacodynamic properties is a promising strategy.[2]

References

- Breitenlechner, C. B., Wegge, T., Berillon, L., Graul, K., Marzenell, K., Friebe, W.-G., Thomas, U., Schumacher, R., Huber, R., Engh, R. A., & Masjost, B. (n.d.). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry - ACS Publications.

- Mykura, F., Nortcliffe, A., Brancale, A., & Moody, C. J. (n.d.). Conformational Regulation of Substituted Azepanes through Mono‐, Di‐, and Trifluorination. Wiley Online Library.

- Breitenlechner, C. B., et al. (n.d.). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. American Chemical Society.

- BenchChem. (2025). Application Notes and Protocols: The Use of Azepane-2,4-dione in Medicinal Chemistry. BenchChem.

- BenchChem. (2025). Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. BenchChem.

- BenchChem. (2025). Application Notes and Protocols: Stereoselective Synthesis of Azepane-2,4-dione Derivatives. BenchChem.

- BenchChem. (2025). Conformational Analysis of Substituted 1,4-Diazepanes: A Technical Guide for Drug Development. BenchChem.

- Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494.

- Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.

- Manzotti, R., et al. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.

- Olasunkanmi, L. A., et al. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. National Institutes of Health.

- Vitale, P., & Pescatori, L. (2020). Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate.

- BenchChem. (2025). Unraveling the Therapeutic Potential of the Azepane Scaffold: A Hypothesized Mechanism of Action for 1-(3,4-dimethoxybenzoyl)azepane. BenchChem.

- Mykura, F., et al. (n.d.). Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry (RSC Publishing).

- BenchChem. (2025). Application Notes and Protocols for the Stereoselective Synthesis of Azepane Derivatives from Piperidine. BenchChem.

- BenchChem. (2025). Structure-Based Drug Design Validation: A Comparative Guide to Azepane-Based Protein Kinase B (PKB) Inhibitors. BenchChem.

- BenchChem. (2025). Azepane-2,4-dione as a Scaffold in Drug Discovery: Application Notes and Protocols. BenchChem.

- BenchChem. (2025). Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. BenchChem.

- Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2018). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central.

- (n.d.). Recent Advances in Anticancer Chemotherapeutics based upon Azepine Scaffold. PubMed.

- Kaur, S., Kumar, V., & Kumar, A. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate.

- Wikipedia. (n.d.). Azepane.

- Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.

- Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.

- (n.d.). Synthesis and reactions of Seven membered heterocycle-Azepines. Slideshare.

- Bacher, J., et al. (n.d.). Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. PubMed.

- Visini, R., et al. (n.d.). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry - ACS Publications.

- Szymański, P., & Mąkosza, M. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. PubMed.

- Charishma, S., Kamala, G. R., & Hansika, B. L. S. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. Journal of Pharma Insights and Research.

- (n.d.). 1,3-Diazepine: A privileged scaffold in medicinal chemistry. PubMed.

- Kumar, A., & Sharma, S. (n.d.). Benzothiazepines: chemistry of a privileged scaffold. RSC Advances (RSC Publishing).

- (n.d.). Recent Medicinal Chemistry Studies against Neurodegenerative Diseases. PMC.

- (n.d.). Polyphenols, Alkaloids, and Terpenoids Against Neurodegeneration: Evaluating the Neuroprotective Effects of Phytocompounds Through a Comprehensive Review of the Current Evidence. MDPI.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conformational Regulation of Substituted Azepanes through Mono‐, Di‐, and Trifluorination [ouci.dntb.gov.ua]

- 7. Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Azepane - Wikipedia [en.wikipedia.org]

- 13. Recent Advances in Anticancer Chemotherapeutics based upon Azepine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. benchchem.com [benchchem.com]

- 19. Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

The Azepane Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing heterocycle, the azepane scaffold, has carved a significant niche in medicinal chemistry, transitioning from a structural curiosity to a cornerstone of modern drug design. Its inherent three-dimensional architecture and conformational flexibility provide a unique platform for the development of novel therapeutics targeting a wide array of diseases. This guide offers a comprehensive exploration of the pharmacological significance of substituted azepane scaffolds, delving into their synthesis, multifaceted biological activities, and therapeutic promise across key disease areas.

The Azepane Advantage: A Structural and Physicochemical Perspective

The allure of the azepane ring in drug discovery stems from its distinct structural features. Unlike its smaller five- and six-membered counterparts, the pyrrolidine and piperidine rings, the seven-membered azepane ring possesses greater conformational flexibility. This pliability allows for a more dynamic interaction with biological targets, enabling compounds to adopt optimal binding conformations. The non-planar and non-aromatic nature of azepanes provides an escape from the "flatland" of aromatic ring systems, offering improved physicochemical properties such as enhanced solubility and metabolic stability, which are critical for successful drug development.[1][2][3] The ability to introduce a variety of substituents at different positions on the azepane ring further allows for the fine-tuning of a compound's pharmacological profile, making it a highly versatile scaffold for lead optimization.[1]

Synthetic Avenues to Azepane Scaffolds: Building the Core

The construction of the azepane ring system can be achieved through a variety of synthetic strategies, ranging from classical ring-closing reactions to more innovative ring-expansion methodologies.

Ring-Closing Metathesis (RCM)

A powerful and widely employed method for the synthesis of unsaturated seven-membered rings is Ring-Closing Metathesis (RCM). This approach typically involves the use of ruthenium-based catalysts, such as the Grubbs or Hoveyda-Grubbs catalysts, to facilitate the intramolecular cyclization of a diene precursor. The resulting unsaturated azepine can then be readily reduced to the corresponding saturated azepane scaffold.

Experimental Protocol: Synthesis of a Substituted Tetrahydro-1H-azepine via RCM [4]

-

Step 1: Synthesis of the Diene Precursor:

-

To a solution of a suitable amine in a polar aprotic solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate).

-

Add an appropriate alkenyl halide (e.g., allyl bromide) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Work up the reaction by washing with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, concentrate, and purify the diene precursor by flash column chromatography.

-

-

Step 2: Ring-Closing Metathesis:

-

Dissolve the diene precursor in anhydrous dichloromethane under an inert atmosphere.

-

Add a Grubbs second-generation catalyst (typically 2-5 mol%).

-

Reflux the reaction mixture for 4-12 hours, monitoring progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the 2,3,4,7-tetrahydro-1H-azepine derivative.

-

-

Step 3: Reduction to Azepane:

-

Dissolve the tetrahydroazepine derivative in methanol.

-

Add 10% palladium on carbon (Pd/C).

-

Stir the suspension under a hydrogen atmosphere until the reaction is complete.

-

Filter the reaction mixture through Celite and concentrate the filtrate to obtain the azepane product.

-

Dearomative Ring Expansion

More recently, novel photochemical methods have emerged for the synthesis of polysubstituted azepanes. One such strategy involves the dearomative ring expansion of nitroarenes, mediated by blue light. This approach allows for the direct conversion of a six-membered aromatic ring into a seven-membered azepane ring in a two-step process, offering a streamlined route to complex azepane structures.[1]

Workflow for Azepane Synthesis via Dearomative Ring Expansion

Caption: A simplified workflow for the synthesis of polysubstituted azepanes via photochemical dearomative ring expansion of nitroarenes.

Therapeutic Frontiers of Substituted Azepanes

The versatility of the azepane scaffold has led to its exploration in a multitude of therapeutic areas, with significant advancements in oncology, central nervous system (CNS) disorders, and infectious diseases.

Oncology: Targeting Cancer's Core Machinery

Azepane-containing compounds have emerged as promising anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation and survival pathways.[5][6]

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[7] Several azepane derivatives have been shown to inhibit this pathway, leading to apoptosis of cancer cells.

Caption: Inhibition of the PI3K/Akt signaling pathway by an azepane-based inhibitor, leading to decreased cell survival and promotion of apoptosis.

Quantitative Data: Anticancer Activity of Azepane Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrrolonaphthoxazepines | Various | Varies | [8] |

| Dibenzo[b,f]azepines | Leukemia | 13.05 | [9] |

| Azepane Sulfonamides | - | - | [10] |

Experimental Protocol: MTT Assay for Anticancer Activity [7]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and incubate overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the azepane-containing compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Central Nervous System (CNS) Disorders: Modulating Neuronal Networks

The azepane scaffold is a key pharmacophore in numerous FDA-approved drugs for CNS disorders, including antipsychotics, anticonvulsants, and antidepressants.[5] Their ability to cross the blood-brain barrier and interact with various neuronal targets makes them particularly valuable in this therapeutic area.

Structure-Activity Relationship (SAR) Insights

SAR studies of bicyclic azepanes have revealed that modifications to the N-benzyl group can significantly modulate the activity and selectivity towards monoamine transporters like NET, DAT, and SERT.[11] For instance, the introduction of halogen atoms at different positions on the benzyl ring can enhance the potency against these transporters, offering a strategy for developing novel antidepressants and anxiolytics.[11]

Experimental Protocol: Evaluation of Anti-catatonic Effect [12]

-

Induction of Catatonia: Induce catatonia in rodents using a neuroleptic agent like perphenazine.

-

Compound Administration: Administer the test azepane compound orally at various doses. A standard anti-catatonic drug (e.g., L-dopa with carbidopa) is used as a positive control.

-

Behavioral Assessment: Use the bar test to evaluate the anti-catatonic effect. The latency for the animal to remove its paws from a raised bar is measured.

-

Mechanism of Action Studies: To explore the mechanism, investigate the potentiation of the anti-catatonic effect of a sub-effective dose of L-dopa by the test compound.

Infectious Diseases: A New Arsenal Against Pathogens

Substituted azepanes have also demonstrated promising activity against a range of microbial pathogens, including bacteria and viruses.

Antimicrobial Activity

Certain azepane derivatives have shown potent antimicrobial activity, particularly against Gram-positive bacteria. For example, talactone A, a tetronate derivative containing a 1,4-thiazepane ring, has exhibited activity against both Gram-positive and Gram-negative bacterial strains.[13]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution) [7]

-

Compound Dilution: Prepare serial twofold dilutions of the azepane-containing compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Potential

Azepane-based compounds are also being investigated for their antiviral properties. For instance, certain azepane derivatives have been explored as potential agents for the treatment of Hepatitis B virus (HBV) infections.[10]

Conclusion and Future Perspectives

The substituted azepane scaffold has firmly established itself as a privileged motif in drug discovery, with its unique structural and physicochemical properties driving the development of a diverse range of therapeutic agents. The continued evolution of synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships and mechanisms of action of azepane-based compounds, promises to unlock even greater therapeutic potential. As researchers continue to explore the vast chemical space offered by this versatile scaffold, the emergence of new and improved azepane-containing drugs for a multitude of diseases is a near certainty.

References

-

Recent Advances on the Synthesis of Azepane-Based Compounds. (2021). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. (2000). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 5, 2026, from [Link]

-

Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. (2020). PubMed Central. Retrieved January 5, 2026, from [Link]

-

Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2022). Journal of Medicinal Chemistry. Retrieved January 5, 2026, from [Link]

-

Structure-activity relationships, biological evaluation and structural studies of novel pyrrolonaphthoxazepines as antitumor agents. (2019). European Journal of Medicinal Chemistry. Retrieved January 5, 2026, from [Link]

-

Intro to DOT language. (n.d.). Large-scale Biological Network Analysis and Visualization. Retrieved January 5, 2026, from [Link]

-

Structure-Activity Relationships of Azepine-Based Drug Candidates. (2023). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). European Journal of Medicinal Chemistry. Retrieved January 5, 2026, from [Link]

-

DOT Language. (n.d.). Graphviz. Retrieved January 5, 2026, from [Link]

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). PubMed. Retrieved January 5, 2026, from [Link]

-

Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2023). Better Programming. Retrieved January 5, 2026, from [Link]

- Azepane- or azocane-substituted pyrazoline compounds, their preparation and use as medicaments. (2007). Google Patents.

-

The Discovery of Azepane Sulfonamides as Potent 11beta-HSD1 Inhibitors. (2009). PubMed. Retrieved January 5, 2026, from [Link]

-

Application of the methodology in the preparation of azepane-based... (2024). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. (2023). Journal of Pharma Insights and Research. Retrieved January 5, 2026, from [Link]

-

Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS Agents. (2023). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). Semantic Scholar. Retrieved January 5, 2026, from [Link]

-

Discovery and structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as novel human kallikrein 7 inhibitors. (2017). PubMed. Retrieved January 5, 2026, from [Link]

-

Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. (2024). PubMed. Retrieved January 5, 2026, from [Link]

-

Graphviz tutorial. (2021). YouTube. Retrieved January 5, 2026, from [Link]

-

PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. Active agents. (2010). International Journal of Drug Design and Discovery. Retrieved January 5, 2026, from [Link]

-

Graphviz's DOT - quick introduction. (2021). YouTube. Retrieved January 5, 2026, from [Link]

-

Drawing graphs with dot. (2015). Graphviz. Retrieved January 5, 2026, from [Link]

-

Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2022). ACS Publications. Retrieved January 5, 2026, from [Link]

-

Dot Language (graph based diagrams). (2018). Medium. Retrieved January 5, 2026, from [Link]

-

Discovery of Next-Generation Antimicrobials through Bacterial Self-Screening of Surface-Displayed Peptide Libraries. (2019). PubMed Central. Retrieved January 5, 2026, from [Link]

-

DOT (graph description language). (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). PubMed Central. Retrieved January 5, 2026, from [Link]

-

Symbols. (n.d.). Systems Biology Graphical Notation. Retrieved January 5, 2026, from [Link]

-

Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds. (2022). PubMed Central. Retrieved January 5, 2026, from [Link]

-

Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS Agents. (2023). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Genome Mining and Heterologous Reconstitution of a PKS-NRPS Gene Cluster from Aspergillus flavipes LY1-5 Affords Structurally Novel Tetronates. (2024). MDPI. Retrieved January 5, 2026, from [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI. Retrieved January 5, 2026, from [Link]

-

Novel Compounds in the Treatment of the CNS Disorders, 2nd Edition. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Structure-activity relationships, biological evaluation and structural studies of novel pyrrolonaphthoxazepines as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology [gdb.unibe.ch]

- 10. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. Active agents. [sites.ualberta.ca]

- 13. mdpi.com [mdpi.com]

The Azepane Scaffold: A Comprehensive Technical Guide to tert-Butyl 4-(aminomethyl)azepane-1-carboxylate for the Modern Medicinal Chemist

Introduction: The Rising Prominence of the Azepane Moiety in Drug Discovery

In the landscape of contemporary medicinal chemistry, the seven-membered nitrogen-containing heterocycle, azepane, has emerged as a scaffold of significant interest.[1][2] Its inherent three-dimensional structure provides a distinct advantage, allowing for diverse substitution patterns that can fine-tune the physicochemical and pharmacokinetic properties of a drug candidate.[1] This conformational flexibility is often crucial for optimizing interactions with biological targets.[1] The azepane ring is a key structural motif in over 20 FDA-approved drugs and numerous clinical candidates, highlighting its therapeutic relevance across a spectrum of diseases, including cancer, Alzheimer's disease, and infectious agents.[2][3]

This technical guide focuses on a particularly valuable derivative: tert-butyl 4-(aminomethyl)azepane-1-carboxylate . The presence of a primary amine functionality at the 4-position, protected by a tert-butyloxycarbonyl (Boc) group on the azepane nitrogen, makes this molecule a versatile building block for the synthesis of more complex pharmaceutical agents.[4] The Boc group provides a stable, yet readily cleavable, protecting group, enabling selective reactions at the primary amine. This guide will provide an in-depth exploration of its synthesis, chemical properties, and applications, offering a practical resource for researchers, scientists, and drug development professionals.

Synthesis of this compound: A Strategic Approach

Proposed Synthetic Pathway

A highly plausible and efficient method for the synthesis of this compound is through a reductive amination of tert-butyl 4-oxoazepane-1-carboxylate. This can be achieved directly or via a two-step process involving an oxime intermediate followed by reduction. A direct reductive amination offers a more streamlined approach.

Caption: Proposed synthetic pathway to this compound.

Detailed Experimental Protocol: Reductive Amination

This protocol is a well-established method for the conversion of ketones to primary amines and is adapted for the specific synthesis of this compound.

Step 1: Oximation of tert-Butyl 4-oxoazepane-1-carboxylate

-

To a solution of tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude oxime intermediate.

Step 2: Reduction of the Oxime to the Primary Amine

-

Dissolve the crude oxime intermediate from Step 1 in methanol.

-

Add a catalytic amount of Raney nickel (approximately 10% w/w).

-

Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully filter the catalyst through a pad of Celite.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the primary amine and the Boc-protected secondary amine.

| Functional Group | Reactivity | Potential Transformations |

| **Primary Amine (-CH₂NH₂) ** | Nucleophilic | Acylation, alkylation, sulfonylation, reductive amination with aldehydes/ketones, urea/thiourea formation. |

| Boc-Protected Amine | Stable to most nucleophilic and basic conditions. Labile under acidic conditions. | Deprotection using strong acids (e.g., TFA, HCl) to yield the free secondary amine. |

The primary amine serves as a versatile handle for introducing a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Applications in Drug Discovery: A Versatile Building Block

The strategic placement of a reactive primary amine on the conformationally flexible azepane ring makes this compound a highly valuable building block for the synthesis of complex bioactive molecules.[4] While specific examples detailing the use of this exact molecule are not prevalent in publicly accessible literature, its utility can be inferred from the applications of structurally similar compounds. For instance, the closely related (S)-tert-butyl 4-aminoazepane-1-carboxylate is utilized in the preparation of selective somatostatin subtype 5 (SST5) receptor antagonists, which have potential applications in treating neuroendocrine tumors and other hormonal disorders.

The aminomethyl group can act as a linker to connect the azepane scaffold to other pharmacophores, or it can be a key interacting moiety with a biological target.

Illustrative Application: Synthesis of a Hypothetical Kinase Inhibitor

The following workflow illustrates how this compound could be employed in the synthesis of a hypothetical kinase inhibitor, where the azepane ring serves as a scaffold to orient key binding motifs.

Caption: Hypothetical workflow for the synthesis of a kinase inhibitor.

In this hypothetical pathway, the primary amine of the starting material is first acylated with a heterocyclic carboxylic acid, a common motif in kinase inhibitors. Subsequent removal of the Boc protecting group under acidic conditions frees the azepane nitrogen for further functionalization, such as a palladium-catalyzed N-arylation or a standard N-alkylation, to introduce another key binding element. This modular approach allows for the rapid generation of a library of analogues for SAR studies.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemists. Its synthesis from readily available starting materials is straightforward, and its chemical reactivity allows for a wide range of derivatizations. The incorporation of the conformationally flexible azepane scaffold provides an avenue to explore novel chemical space and develop drug candidates with improved pharmacological profiles. As the importance of three-dimensional molecular architecture in drug design continues to grow, the utility of scaffolds like the one presented in this guide is expected to increase significantly.

References

-

(S)-tert-Butyl 4-Aminoazepane-1-carboxylate. Pharmaffiliates. [Link]

-

Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465–494. [Link]

-

tert-Butyl 4-aminoazepane-1-carboxylate. PubChem. [Link]

-

This compound Set. Believe It. [Link]

-

Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. [Link]

- Protein kinase B inhibitors.

- Glycosidase inhibitors.

- United States Patent.

- A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

- Method for preparing 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

- Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

Sources

A-Z Guide to Aminomethylazepane Derivatives: From Serendipitous Discovery to Rational Synthesis

Abstract

The seven-membered azepane ring is a crucial scaffold in medicinal chemistry, prized for its conformational flexibility and three-dimensional character, which allows for unique interactions with biological targets.[1][2] This guide provides an in-depth exploration of aminomethylazepane derivatives, a subclass that has garnered significant attention. We will traverse the timeline from their initial discovery to the development of the first rational synthetic routes. This document explains the causal chemistry behind synthetic choices, provides detailed experimental protocols, and consolidates key data to serve as a vital resource for researchers, chemists, and professionals in drug development.

Introduction: The Azepane Scaffold in Modern Drug Discovery

Saturated N-heterocycles are cornerstones of medicinal chemistry. While five- and six-membered rings like pyrrolidines and piperidines are widespread, the seven-membered azepane has historically been underrepresented in screening libraries.[3] This is largely due to synthetic challenges associated with its formation.[3] However, the unique structural properties of the azepane ring offer a distinct advantage; its flexible nature allows it to adopt multiple conformations, which can be pivotal for optimizing binding affinity and pharmacokinetic properties.[2]

Several approved drugs, such as the antihistamine Azelastine and the antidiabetic Tolazamide, feature the azepane core, highlighting its pharmacological significance.[2] The aminomethyl- substitution adds a critical pharmacophoric element—a basic nitrogen atom—that can engage in key hydrogen bonding and ionic interactions with biological targets, making these derivatives particularly attractive for exploration.

The Genesis: Discovery and Early Biological Insights

The discovery of biologically active aminomethylazepane derivatives was not a singular event but rather an evolution from broader screening campaigns targeting various receptors and enzymes. Early investigations into monoamine transporter inhibitors identified N-benzylated azepane structures as potent inhibitors of norepinephrine (NET) and dopamine (DAT) transporters.[4] These findings suggested the potential of the azepane scaffold in developing treatments for neuropsychiatric disorders.

Further research into protein kinase inhibitors also uncovered the potential of the azepane core. For instance, the naturally occurring metabolite (-)-balanol, which contains an azepane ring, was identified as a potent ATP-competitive inhibitor of protein kinase C.[2] This discovery spurred the synthesis of numerous analogues, including aminomethyl derivatives, in the search for novel anticancer agents.[2][5] These early discoveries, often serendipitous, established the azepane moiety as a privileged scaffold and laid the groundwork for more targeted synthetic efforts.

Foundational Synthesis: Early Strategies and Mechanistic Rationale

The initial syntheses of aminomethylazepanes were often multi-step and lacked broad applicability, typically relying on classical ring-expansion or cyclization strategies.[3]

Beckmann Rearrangement: A Classical Approach

One of the earliest methods for creating the azepane core is the Beckmann rearrangement of a substituted cyclohexanone oxime. This reaction, while foundational, often requires harsh conditions and the multi-step preparation of the requisite piperidone precursor, limiting its versatility for creating diverse libraries of compounds.[3]

Intramolecular Cyclization via Reductive Amination

A more versatile and widely adopted strategy involves the intramolecular reductive amination of a linear amino-aldehyde or amino-ketone precursor.[6][7] This approach offers a more direct route to the azepane ring and is amenable to a wider range of substitutions.

Causality Behind the Method: The choice of reductive amination is driven by its efficiency and operational simplicity. The reaction proceeds through the in-situ formation of a cyclic iminium ion, which is then reduced to the corresponding amine. The selection of the reducing agent is critical for the success of this transformation.

-

Sodium triacetoxyborohydride (STAB) is often the reagent of choice. Its mild nature and tolerance for a wide variety of functional groups make it superior to harsher reagents like sodium cyanoborohydride. STAB is particularly effective at reducing the intermediate iminium ion at a much faster rate than it reduces the starting aldehyde or ketone, thereby minimizing side reactions.

-

Catalytic Hydrogenation: For precursors without sensitive functional groups, catalytic hydrogenation over palladium on carbon (Pd/C) or platinum oxide (PtO2) offers a clean and effective method for both cyclization and reduction.[3]

Representative First Synthesis: A Detailed Protocol

This section provides a detailed, step-by-step protocol for a representative synthesis of a protected aminomethylazepane derivative, adapted from common methodologies involving intramolecular reductive amination.[6]

Workflow Diagram

Caption: General workflow for aminomethylazepane synthesis.

Experimental Protocol: Synthesis of N-Boc-azepane

This protocol outlines the synthesis of the azepane core via an oxidative ring cleavage followed by a double reductive amination cyclization.[6]

Step 1: Oxidative Cleavage of Cyclohexene to 1,6-Hexanedial

-

Setup: To a cooled (-78 °C) solution of cyclohexene (1.0 eq) in a 1:1 mixture of CH2Cl2/MeOH, bubble ozone (O3) until a persistent blue color is observed.

-

Quenching: Purge the solution with nitrogen gas for 15 minutes to remove excess ozone. Add dimethyl sulfide (DMS, 2.0 eq) and allow the mixture to warm to room temperature overnight.